1-Methyl-2-(2-methylpropyl)piperazine

Lipophilicity Drug-likeness Physicochemical profiling

1-Methyl-2-(2-methylpropyl)piperazine (CAS 1267813-98-8; synonym 2-isobutyl-1-methylpiperazine) is a disubstituted piperazine derivative with molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. It features a methyl group on N1 and a branched 2-methylpropyl (isobutyl) chain at the C2 position of the piperazine ring, yielding a computed XLogP3-AA of 1.4, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 15.3 Ų.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B13198154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(2-methylpropyl)piperazine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)CC1CNCCN1C
InChIInChI=1S/C9H20N2/c1-8(2)6-9-7-10-4-5-11(9)3/h8-10H,4-7H2,1-3H3
InChIKeyUZTPIFHFVKDYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(2-methylpropyl)piperazine: Core Physicochemical Profile and Procurement-Relevant Identity


1-Methyl-2-(2-methylpropyl)piperazine (CAS 1267813-98-8; synonym 2-isobutyl-1-methylpiperazine) is a disubstituted piperazine derivative with molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol [1]. It features a methyl group on N1 and a branched 2-methylpropyl (isobutyl) chain at the C2 position of the piperazine ring, yielding a computed XLogP3-AA of 1.4, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 15.3 Ų [1]. The compound exists as a racemate (CAS 1267813-98-8) and as resolved enantiomers: (2S)- (CAS 3047592-91-3) and (2R)- (CAS 2137099-68-2), with the (2S)-enantiomer reporting a predicted boiling point of 191.0±8.0 °C and predicted density of 0.846±0.06 g/cm³ [2]. These stereochemical options distinguish this scaffold from achiral or mono-substituted piperazine analogs in procurement for enantioselective synthesis workflows.

Why 1-Methyl-2-(2-methylpropyl)piperazine Cannot Be Interchanged with Common Piperazine Analogs


Piperazine derivatives with identical molecular formulas but differing substitution patterns—such as 1-isobutylpiperazine, 3-isobutyl-1-methylpiperazine, or simple N-methylpiperazine—exhibit measurably divergent physicochemical properties that directly impact their suitability in synthesis, formulation, and biological screening. The target compound's unique 1-methyl, 2-isobutyl disubstitution pattern yields a computed XLogP of 1.4, compared to 0.9 for the mono-substituted 1-isobutylpiperazine [1][2]. This 0.5 log unit increase in lipophilicity can translate to a ~3-fold difference in octanol-water partitioning, altering membrane permeability and pharmacokinetic behavior in downstream applications [3]. Furthermore, regiochemistry is critical: the 2-substituted isomer presents a chiral center amenable to enantioselective synthesis, whereas the 1-isobutyl variant is achiral and the 3-isobutyl-1-methyl regioisomer places the bulky alkyl group at a different ring position with distinct steric and electronic consequences . These differences preclude simple interchangeability in any application where substitution pattern governs target engagement, solubility, or synthetic reactivity.

Quantitative Differentiation Evidence for 1-Methyl-2-(2-methylpropyl)piperazine Versus Closest Analogs


Lipophilicity (XLogP) Advantage Over Mono-Substituted and Regioisomeric Piperazines

The target compound, 1-methyl-2-(2-methylpropyl)piperazine, has a computed XLogP3-AA of 1.4, which is 0.5 log units higher than both 1-isobutylpiperazine (XLogP = 0.9) and 2-isobutylpiperazine (XLogP = 0.9) [1]. Compared against the simpler N-methylpiperazine (XLogP ≈ -0.4) and 2-methylpiperazine (XLogP ≈ -0.4), the lipophilicity difference exceeds 1.8 log units—representing an approximately 60-fold difference in predicted octanol-water partition coefficient [2]. This enhanced lipophilicity, driven by the combined methyl and isobutyl substituents, positions the compound for applications requiring improved membrane permeability or blood-brain barrier penetration potential.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Hydrogen Bond Donor Profile Differentiate from 2-Isobutylpiperazine

1-Methyl-2-(2-methylpropyl)piperazine (MW = 156.27 g/mol) carries only one hydrogen bond donor (HBD = 1) due to N1 methylation, in contrast to its closest analog 2-isobutylpiperazine (MW = 142.24 g/mol, HBD = 2), which retains a free NH at both nitrogen positions [1]. The additional methyl group increases molecular weight by 14.03 g/mol while simultaneously reducing the HBD count by one. This altered hydrogen-bonding capacity can reduce aqueous solubility but may improve passive membrane diffusion by lowering the desolvation penalty associated with hydrogen bond donors.

Molecular weight Hydrogen bonding Drug-likeness filters

Chiral Center Availability Enables Enantioselective Synthesis Not Possible with Achiral Analogs

The C2 position of 1-methyl-2-(2-methylpropyl)piperazine is a stereogenic center, enabling resolution into (2S)- (CAS 3047592-91-3) and (2R)- (CAS 2137099-68-2) enantiomers [1]. In contrast, the 1-substituted analog 1-isobutylpiperazine (CAS 5308-28-1) is achiral, and the 3-isobutyl-1-methyl regioisomer—while also chiral—places the stereocenter at a different ring position with distinct conformational constraints . The (2R)-enantiomer has been specifically cited as a valuable intermediate in the development of enantioselective active pharmaceutical ingredients (APIs), including novel anti-cancer agents [1]. Both enantiomers are commercially available at ≥95% purity from multiple suppliers, enabling stereochemically defined SAR exploration .

Chiral synthesis Stereochemistry Enantiomeric purity

TPSA Similarity Masks Substantial Conformational and Steric Differences Among Piperazine Isomers

Despite nearly identical topological polar surface area (TPSA) values—15.3 Ų for the target compound, 15.3 Ų for 1-isobutylpiperazine, and 24.1 Ų for 2-isobutylpiperazine—these compounds differ substantially in three-dimensional conformation and steric bulk distribution [1]. The 2-isobutyl substitution in the target compound places the branched alkyl group adjacent to the methylated N1, creating a sterically congested environment around one nitrogen that can alter nucleophilicity and metal-coordination behavior compared to the more exposed nitrogen in 1-substituted analogs. 2-Substituted piperazines have been shown through conformational analysis to exhibit distinct ring-flipping preferences that directly control receptor binding in pharmaceutically relevant contexts [2].

Topological polar surface area Conformational analysis Steric effects

Piperazine N-Methylation Enhances Analgesic Potency Relative to Unsubstituted Piperazine in Ibuprofen Conjugate Series

In a comparative pharmacological study of ibuprofen-piperazine amide conjugates, the N-methylpiperazine derivative Ibu-M.P. (1-(4-methylpiperazinyl)-2-(4-isobutylphenyl)propionamide) demonstrated more potent analgesic activity than both the unsubstituted piperazine analog Ibu-P.A. and ibuprofen itself in the acetic acid-induced writhing test [1]. Ibu-M.P. also exhibited a higher lipid:water partition coefficient and a substantially elevated pKa (8.66 vs. 5.49 for ibuprofen), with comparable intestinal absorption kinetics (absorption rate constant k = 0.72 vs. 0.74 hr⁻¹ for ibuprofen; t₁/₂ = 0.96 vs. 0.94 hr) [1]. While this study used a 1-methylpiperazine moiety rather than the 1-methyl-2-isobutyl substitution pattern, it provides class-level evidence that N-methylation of the piperazine ring—a key structural feature of the target compound—enhances pharmacological activity compared to unsubstituted piperazine.

Analgesic activity Prodrug design N-methylation effect

Evidence-Backed Application Scenarios for 1-Methyl-2-(2-methylpropyl)piperazine in Research and Industrial Procurement


Enantioselective Medicinal Chemistry Campaigns Requiring Chiral Piperazine Building Blocks

Programs developing stereochemically defined drug candidates—particularly in CNS, oncology, or anti-infective indications—can directly procure the (2R)- or (2S)-enantiomer of 1-methyl-2-(2-methylpropyl)piperazine (CAS 2137099-68-2 or 3047592-91-3) at ≥95% purity [1]. The (2R)-enantiomer has been specifically identified as a valuable intermediate for enantioselective API synthesis, with reported applications in novel anti-cancer agent development [1]. This eliminates the need for costly and time-consuming chiral resolution steps that would be required if using the racemate or an achiral analog such as 1-isobutylpiperazine.

Lead Optimization Requiring Elevated Lipophilicity Without Aromatic Ring Introduction

For hit-to-lead programs where increasing logP is desirable but introducing aromatic or heteroaromatic rings would add unwanted molecular complexity or toxicity risk, 1-methyl-2-(2-methylpropyl)piperazine offers a computed XLogP of 1.4—a 0.5 log unit increase over 1-isobutylpiperazine (XLogP = 0.9) and a >1.8 log unit increase over simple methylpiperazines (XLogP ≈ -0.4), achieved solely through branched alkyl substitution [2]. This makes it a strategically useful fragment for tuning lipophilicity while maintaining a relatively low molecular weight (156.27 g/mol).

Prodrug and Bioreversible Conjugate Design Leveraging N-Methylpiperazine Motifs

Based on class-level evidence from ibuprofen-piperazine conjugate studies, N-methylation of the piperazine ring—as present in the target compound—can enhance analgesic potency, elevate pKa, and increase lipid:water partitioning while maintaining comparable intestinal absorption kinetics relative to the parent drug [3]. This supports the use of 1-methyl-2-(2-methylpropyl)piperazine as a rationally selected amine component in prodrug or conjugate strategies where altered physicochemical and pharmacological profiles are desired relative to unsubstituted piperazine conjugates.

Stereochemical SAR Exploration of GABA Transporter or CNS Target Interactions

The compound's structural class has been evaluated in GABA transporter (GAT) binding assays, with related 2-substituted piperazines showing target engagement at GAT1 [4]. Conformational analysis studies have demonstrated that 2-substituted piperazines exhibit distinct ring conformations that directly control binding at nicotinic acetylcholine receptors and other CNS targets [5]. The availability of both enantiomers of 1-methyl-2-(2-methylpropyl)piperazine enables systematic stereochemical SAR exploration at such targets, where the (R)- and (S)-enantiomers may exhibit differential binding as demonstrated for related 2-substituted piperazine series [5].

Quote Request

Request a Quote for 1-Methyl-2-(2-methylpropyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.